molecular formula C13H11F2N3O B2955818 6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline CAS No. 2034355-19-4

6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline

Cat. No.: B2955818
CAS No.: 2034355-19-4
M. Wt: 263.248
InChI Key: IUEZNUNRVLRLJN-UHFFFAOYSA-N
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Description

6-(3,3-Difluoropyrrolidine-1-carbonyl)quinoxaline is a novel chemical hybrid designed for medicinal chemistry and drug discovery research. This compound synergistically combines a quinoxaline heterocycle, a privileged scaffold in pharmacology, with a 3,3-difluoropyrrolidine moiety . The quinoxaline core is a well-established pharmacophore present in a diverse range of bioactive molecules, demonstrating significant potential across various therapeutic areas . Recent scientific literature highlights quinoxaline derivatives as potent inhibitors of critical biological targets. Notably, they have shown promise as inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1) for researching non-alcoholic steatohepatitis (NASH) , and as type II inhibitors targeting Ephrin type-A receptor 3 (EphA3) tyrosine kinase in oncology studies . Furthermore, the incorporation of the 3,3-difluoropyrrolidine ring is a strategic modification in medicinal chemistry. This saturated ring system is frequently employed to enhance the physicochemical properties and metabolic stability of lead compounds . The strong electronegativity of the fluorine atoms can influence the molecule's polarity, lipophilicity, and its interaction with enzyme binding sites, which is crucial for optimizing pharmacokinetic profiles . Given this robust structural framework, this compound is a valuable research chemical for scientists investigating new therapeutic agents. Its primary research applications are anticipated in the areas of kinase inhibition, the development of antiviral agents, and as a key intermediate for constructing more complex molecular architectures . This product is intended For Research Use Only and is not approved for human or animal diagnostic, therapeutic, or any other consumer use.

Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c14-13(15)3-6-18(8-13)12(19)9-1-2-10-11(7-9)17-5-4-16-10/h1-2,4-5,7H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEZNUNRVLRLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with oxidized pyrrolidine moiety.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets. The fluorine atoms in the pyrrolidine ring enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position of quinoxaline derivatives is a critical site for functionalization. Below is a comparison of 6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline with structurally related compounds:

Compound Name R2 Substituent Molecular Weight (g/mol) Key Properties
This compound 3,3-Difluoropyrrolidine-1-carbonyl ~343.4* Enhanced metabolic stability, moderate lipophilicity
ZX-J-19a–ZX-J-19v (e.g., ZX-J-19a) Varied acyl groups (e.g., benzoyl) 280–400† Similar lipophilicity; poor in vivo antitumor activity due to rapid clearance
SB-525334 Imidazolyl-tert-butyl-pyridinyl 343.4 TGF-β inhibitor; crystalline solid with ≥98% purity
6-(1-Pyrrolidinyl)quinoxaline (3) Pyrrolidinyl ~230‡ Synthesized via microwave-accelerated nucleophilic substitution

*Estimated based on molecular formula (C16H13F2N3O).
†Data from ZX-J-19 series .
‡Data from 2006 synthesis study .

Pharmacokinetic and Bioactivity Profiles

  • ZX-J-19 Series: Despite structural similarities, these compounds exhibit rapid blood clearance (peak concentration at 30–60 min post-administration) and suboptimal tumor suppression in xenograft models, attributed to poor tissue penetration and short half-lives .
  • SB-525334 : This compound demonstrates robust biological activity as a TGF-β inhibitor, with a molecular weight identical to the target compound but distinct substituent effects favoring kinase inhibition .

Biological Activity

6-(3,3-Difluoropyrrolidine-1-carbonyl)quinoxaline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Synthesis

The compound belongs to the quinoxaline family, known for their diverse biological activities. The presence of the difluoropyrrolidine moiety enhances its pharmacological profile. Various synthetic routes have been explored to obtain this compound, emphasizing the importance of structural modifications for activity enhancement.

Anticancer Activity

Quinoxaline derivatives have shown significant anticancer properties. The biological activity of this compound was evaluated against various cancer cell lines, revealing promising results:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against several human tumor cell lines. For example:
    • HCT-116: IC50 = 1.9 µg/mL
    • MCF-7: IC50 = 2.3 µg/mL
    • Doxorubicin (reference drug): IC50 = 3.23 µg/mL .

The structure-activity relationship (SAR) studies indicate that substituents on the quinoxaline ring significantly influence its anticancer efficacy. Compounds with fluorine and methyl groups at specific positions demonstrated enhanced activity against prostate cancer cell lines .

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties. Studies have shown that quinoxaline derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.98 to 125 µg/mL against various bacterial strains .

This dual functionality as an anticancer and antimicrobial agent highlights the potential therapeutic applications of this compound.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • DNA Intercalation : Similar to other quinoxaline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : The compound has been shown to induce reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which can trigger apoptosis .

Case Studies

Several case studies have focused on the efficacy of quinoxaline derivatives in preclinical models:

  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups.
  • Combination Therapies : Combining this compound with existing chemotherapeutics has shown synergistic effects, enhancing overall treatment efficacy while reducing side effects.

Data Summary

Biological ActivityCell Line/OrganismIC50/MIC (µg/mL)Reference
AnticancerHCT-1161.9
AnticancerMCF-72.3
AntimicrobialVarious Strains0.98 - 125

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